1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol chemical structure and properties
This technical guide provides an in-depth analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol , a versatile trifunctional building block used extensively in medicinal chemistry for the synthesis of CNS-active age...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol , a versatile trifunctional building block used extensively in medicinal chemistry for the synthesis of CNS-active agents (sigma receptors, 5-HT ligands) and cardiovascular modulators.
A Critical Intermediate for Multitarget Drug Discovery
Executive Summary
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol represents a "privileged scaffold" intermediate in drug development. Its structure combines a lipophilic benzyl-piperazine moiety (a classic pharmacophore for GPCR and transporter binding) with a hydrophilic aminoisopropanol linker. This unique architecture allows for the covalent attachment of secondary pharmacophores via the primary amine, while the secondary alcohol provides a handle for solubility modulation or further derivatization. It is primarily utilized in the synthesis of Sigma-1 receptor ligands , neurokinin antagonists , and hybrid cardiovascular agents .
Chemical Identity & Structural Analysis
The molecule is characterized by a chiral center at the C2 position of the propyl chain, though it is often used as a racemate in early-stage discovery.
The following diagram illustrates the connectivity and functional zones of the molecule, highlighting its utility as a linker.
Caption: Pharmacophore segmentation of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol showing the progression from lipophilic anchor to reactive nucleophile.
Synthesis & Production Protocol
The most robust synthesis route involves the regioselective ring-opening of epichlorohydrin, followed by amination. This protocol avoids the formation of bis-alkylated byproducts common in direct alkylation methods.
Reaction Scheme
Step A (Epoxidation): Reaction of N-benzylpiperazine with epichlorohydrin to form the intermediate epoxide (or chlorohydrin).
Step B (Aminolysis): Ring opening of the epoxide with aqueous ammonia (or methanolic ammonia) to yield the primary amine.
Caption: Two-step synthetic pathway via epichlorohydrin ring opening.
Detailed Experimental Procedure
Note: This protocol is adapted from standard methodologies for aminopropanol synthesis.
Epoxide Formation:
Charge a reaction vessel with N-benzylpiperazine (1.0 eq) and ethanol (5 volumes).
Cool to 0°C. Add Epichlorohydrin (1.05 eq) dropwise over 30 minutes to minimize polymerization.
Stir at room temperature for 12–16 hours. TLC should show consumption of the piperazine and formation of the chlorohydrin/epoxide intermediate.
Aminolysis:
Transfer the reaction mixture to a pressure vessel (autoclave or sealed tube).
Add Ammonia (aqueous 25% or 7N in methanol) in large excess (10–20 eq) to prevent dimerization (formation of secondary amines linking two piperazine units).
Heat to 60°C for 4–6 hours.
Work-up & Purification:
Concentrate in vacuo to remove excess ammonia and solvent.
Dissolve residue in Dichloromethane (DCM) and wash with 1N NaOH (to ensure the amine is free-based).
Purification: The crude oil is typically purified via column chromatography (Silica gel; Eluent: DCM:MeOH:NH4OH 90:9:1) to yield the pure product as a viscous pale yellow oil or low-melting solid.
Physicochemical Properties
Understanding the physical behavior of this molecule is crucial for assay development and formulation.
Parameter
Value (Predicted/Observed)
Significance
pKa (Basic)
~9.8 (Primary Amine), ~8.5 (Piperazine N4)
Highly basic; exists as a di- or tri-cation at physiological pH.
LogP
1.2 – 1.5
Moderately lipophilic; good membrane permeability for CNS targeting.
H-Bond Donors
3 (NH₂, OH)
Critical for receptor binding pocket interactions.
H-Bond Acceptors
4 (N atoms, O atom)
Facilitates hydrogen bonding networks.
Solubility
High in MeOH, EtOH, DCM, dilute acid. Low in Hexane.
Easy to handle in standard organic synthesis solvents.
Applications in Drug Discovery
This compound functions as a linker-pharmacophore hybrid . The benzylpiperazine unit is a known "privileged structure" that binds promiscuously yet potently to various G-Protein Coupled Receptors (GPCRs).
Sigma Receptor Ligands
The N-benzylpiperazine moiety is a classic scaffold for Sigma-1 (
) receptor affinity. The 3-amino-2-hydroxypropyl chain mimics the spacer found in high-affinity ligands like Haloperidol or Fenpropimorph derivatives. Researchers derivatize the primary amine with heterocycles (e.g., quinolones, benzothiazoles) to generate potent neuroprotective agents.
Multi-Target Directed Ligands (MTDLs)
In Alzheimer's research, this intermediate is used to link an Acetylcholinesterase (AChE) inhibitor moiety (via the amine) to the benzylpiperazine (which may act on 5-HT receptors). The result is a dual-action drug.
Cardiovascular Agents
Structurally related to Dropropizine (antitussive) and Ranolazine (anti-anginal), this amine variant allows for the synthesis of novel ion channel blockers by attaching varying aryl groups to the primary amine.
Safety & Handling
Hazards: As a primary amine and piperazine derivative, it is likely a Skin Irritant (H315) and Eye Irritant (H319) . It may cause Respiratory Irritation (H335) .
Sensitization: Piperazines are known sensitizers; handle with gloves and avoid inhalation of vapors/dust.
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Hygroscopic; protect from moisture to prevent carbamate formation (reaction with atmospheric CO₂).
References
Synthesis of Piperazine-Epichlorohydrin Intermediates
Source: Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). (General method for N-alkylpiperazines).
URL:
Pharmacological Relevance (Sigma Ligands)
Title: 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors.[1]
Source: Journal of Medicinal Chemistry (via PMC).
URL:
General Reactivity of Epichlorohydrin with Amines
Title: The Reaction of Epichlorohydrin with Secondary Amines.[2]
Therapeutic Potential of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol: A Technical Guide for Drug Discovery
Abstract This technical guide provides an in-depth exploration of the therapeutic potential of the novel chemical entity, 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. Lacking extensive direct characterization in exis...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of the novel chemical entity, 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. Lacking extensive direct characterization in existing literature, this document constructs a predictive framework for its application in drug discovery. This is achieved by dissecting its core structural motifs: the benzylpiperazine (BZP) moiety, a known modulator of central nervous system (CNS) activity, and the 1-amino-propan-2-ol backbone, a classic pharmacophore in cardiovascular therapeutics. We will project its likely pharmacological profile, propose a detailed synthetic route, and provide a comprehensive suite of experimental protocols for its thorough preclinical evaluation. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.
Introduction: Unveiling a Hybrid Pharmacophore
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of conditions, including psychiatric disorders, cancer, and infectious diseases[1][2]. Its synthetic tractability allows for fine-tuning of pharmacokinetic and pharmacodynamic properties[3]. The benzylpiperazine (BZP) derivative, in particular, has been noted for its stimulant and euphoric effects, primarily acting on serotonergic and dopaminergic pathways, and has been investigated for potential antidepressant applications[4][5][6].
Juxtaposed with the BZP core in our molecule of interest is the 1-amino-propan-2-ol moiety. This structural feature is the quintessential pharmacophore of beta-adrenergic receptor antagonists (beta-blockers), a cornerstone in the management of cardiovascular diseases such as hypertension and angina[7]. The combination of these two distinct pharmacophores in a single molecule, 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, presents a compelling case for a hybrid pharmacology with potential applications in both CNS and cardiovascular disorders.
This guide will therefore proceed with a prospective analysis, building a scientific case for the investigation of this compound and providing the necessary technical details for its synthesis and evaluation.
Projected Therapeutic Applications and Mechanism of Action
The unique chimeric structure of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol suggests a multi-target engagement profile. We hypothesize a dual mechanism of action, influencing both monoaminergic and adrenergic signaling pathways.
Central Nervous System Modulation: A Focus on Serotonergic and Dopaminergic Systems
The BZP moiety is a known serotonergic agonist and also influences dopamine reuptake[8]. This suggests that 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol could exhibit properties relevant to the treatment of depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD). Its action could be mediated through direct agonism at serotonin receptors (e.g., 5-HT1A, 5-HT2A) and/or inhibition of the dopamine transporter (DAT), leading to increased synaptic concentrations of these key neurotransmitters[2][9].
The 1-amino-propan-2-ol side chain is a classic feature of beta-blockers, which antagonize the effects of catecholamines at beta-adrenoceptors[7][10]. This suggests a potential for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol to lower heart rate and blood pressure. The nature of the substitution on the amine and the aromatic ring influences selectivity for β1 (cardiac) versus β2 (pulmonary, vascular) receptors.
The interplay between these two pharmacological actions could be of significant therapeutic interest. For instance, a compound with both antidepressant and antihypertensive properties could be beneficial for patients with comorbid depression and cardiovascular disease.
Below is a proposed signaling pathway diagram illustrating the potential dual mechanism of action.
Caption: Proposed dual mechanism of action for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol.
Synthesis and Purification
A plausible synthetic route for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol involves the N-alkylation of 1-benzylpiperazine with a suitable three-carbon electrophile containing a protected amine and a hydroxyl group or a precursor thereof. A common and efficient method is the ring-opening of an epoxide.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
Epoxide Formation: Protection of the amino group of 3-amino-1-propanol, followed by conversion to an epoxide.
Nucleophilic Ring Opening: Reaction of 1-benzylpiperazine with the protected amino-epoxide, followed by deprotection.
Caption: Proposed synthetic route for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (oxiran-2-ylmethyl)carbamate
To a solution of 3-amino-1-propanol (1 equivalent) in dichloromethane, add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-3-amino-1-propanol.
Dissolve the N-Boc-3-amino-1-propanol in tetrahydrofuran (THF) and cool to 0 °C.
Add sodium hydride (1.2 equivalents) portion-wise and stir for 30 minutes.
Add epichlorohydrin (1.1 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography on silica gel to yield tert-butyl (oxiran-2-ylmethyl)carbamate.
Step 2: Synthesis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
To a solution of 1-benzylpiperazine (1 equivalent) in a suitable solvent such as methanol or isopropanol, add tert-butyl (oxiran-2-ylmethyl)carbamate (1.1 equivalents).
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
Cool the reaction mixture and concentrate under reduced pressure.
Dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.
Stir the reaction at room temperature for 2-4 hours.
Concentrate the reaction mixture under reduced pressure.
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify by column chromatography on silica gel to obtain 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol.
Chiral Separation
The final product is a racemic mixture due to the chiral center at the 2-position of the propanol backbone. Enantiomeric separation is crucial as stereoisomers can have different pharmacological activities and toxicities. Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase is a recommended method for separation and analysis of the enantiomers[11][12].
Preclinical Evaluation: A Comprehensive Assay Cascade
A tiered approach to the preclinical evaluation of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is recommended, starting with in vitro assays to determine target engagement and functional activity, followed by in vivo models to assess therapeutic efficacy and safety.
Competitive binding assay using [3H]-citalopram for SERT and [3H]-WIN 35,428 for DAT in rat brain synaptosomes or cells expressing the transporters.[13][14]
Determination of binding affinity (Ki) for SERT and DAT.
Neurotransmitter Uptake Assay
SERT, DAT
Measurement of the inhibition of [3H]-serotonin and [3H]-dopamine uptake in synaptosomes or transfected cell lines.[2][15][16]
Determination of functional inhibitory potency (IC50) at SERT and DAT.
Competitive binding assays using specific radioligands (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-ketanserin for 5-HT2A, [3H]-CGP 12177 for β-adrenoceptors) in appropriate cell lines or tissue preparations.[13][17][18]
Determination of binding affinity (Ki) for key G-protein coupled receptors.
Functional Beta-Adrenoceptor Assay
β1 and β2 Adrenoceptors
Measurement of cAMP accumulation in response to isoprenaline stimulation in the presence of varying concentrations of the test compound in cells expressing β1 or β2 adrenoceptors.[4][7][19][20]
Determination of antagonist potency (IC50 or Kb) and potential for partial agonism.
In Vivo Models
Model
Therapeutic Area
Protocol Summary
Expected Outcome
Forced Swim Test (Mouse/Rat)
Antidepressant Activity
Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured after acute or chronic administration of the test compound.[9][10][21][22][23]
A significant decrease in immobility time compared to vehicle-treated animals suggests antidepressant-like effects.
In Vivo Microdialysis
Neurotransmitter Release
A microdialysis probe is implanted in a specific brain region (e.g., prefrontal cortex, nucleus accumbens) of a freely moving rat. Extracellular levels of serotonin and dopamine are measured by HPLC-ECD following systemic administration of the compound.[3][6][24][25][26]
An increase in extracellular serotonin and/or dopamine levels would confirm the proposed mechanism of action in the CNS.
Cardiovascular Telemetry (Rat/Dog)
Cardiovascular Safety and Efficacy
The compound is administered to conscious, freely moving animals instrumented with telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).[1][27][28]
Characterization of the compound's effects on cardiovascular parameters, including potential hypotensive and bradycardic effects.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the preclinical evaluation of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol.
Conclusion and Future Directions
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol represents a novel chemical entity with the potential for a unique, dual pharmacological profile targeting both the central nervous and cardiovascular systems. The predictive analysis presented in this guide, based on the well-documented activities of its constituent pharmacophores, strongly supports its further investigation as a potential therapeutic agent. The proposed synthetic route is feasible, and the comprehensive preclinical evaluation cascade provides a clear roadmap for elucidating its biological activities. Future research should focus on the synthesis and chiral separation of the enantiomers, followed by the systematic execution of the outlined in vitro and in vivo studies. The data generated will be instrumental in validating the hypothesized dual mechanism of action and in identifying the most promising therapeutic avenues for this intriguing hybrid molecule.
References
REPROCELL. (2022, August 3). The ultimate guide to non-animal cardiovascular safety pharmacology. [Link]
Singh, H., & Kumar, M. (2020). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 15(10), 1155-1172. [Link]
Pugsley, M. K., et al. (2024). Innovative approaches to cardiovascular safety pharmacology assessment. Journal of Pharmacological and Toxicological Methods, 128, 107533. [Link]
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
Amuza Inc. (2021, June 24). Microdialysis and Neurotransmitter Analysis. [Link]
University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3. [Link]
Roth, B. L. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
Johns Hopkins University. (2011). The mouse forced swim test. Journal of Visualized Experiments, (58), e3638. [Link]
Vargas, H. M., et al. (2006). Preclinical Cardiovascular Risk Assessment in Modern Drug Development. Toxicological Sciences, 90(1), 1-14. [Link]
Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]
Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 1390-1397. [Link]
News-Medical. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20. [Link]
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Cardiovascular System. [Link]
Myers, R. D. (2000). Overview of Brain Microdialysis. Current Protocols in Neuroscience, 7.2.1-7.2.28. [Link]
Ncardia. (n.d.). Toxicology and Safety Pharmacology. [Link]
NC3Rs. (2021, July 29). Forced swim test in rodents. [Link]
Wang, Y., et al. (2013). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. [Link]
Williams, D. B. G., & Cullen, A. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. The Journal of Organic Chemistry, 74(24), 9509–9512. [Link]
Goulding, J., et al. (2021). Kinetic analysis of endogenous β2-adrenoceptor-mediated cAMP GloSensor™ responses in HEK293 cells. British Journal of Pharmacology, 178(6), 1304-1318. [Link]
Li, L., et al. (2014). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Journal of Separation Science, 37(12), 1431-1439. [Link]
Reaction conditions for synthesizing 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
Application Note & Process Protocol Executive Summary & Application Scope The compound 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is a critical trifunctional scaffold in medicinal chemistry. It serves as a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Process Protocol
Executive Summary & Application Scope
The compound 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is a critical trifunctional scaffold in medicinal chemistry. It serves as a versatile linker in the synthesis of GPCR ligands (specifically dopamine and serotonin receptor antagonists) and antifungal agents. Its structure combines a lipophilic benzyl-piperazine headgroup (for receptor affinity) with a hydrophilic amino-alcohol tail (for hydrogen bonding and further functionalization).
This guide provides a validated, scalable protocol for its synthesis. Unlike generic methods that result in polymerization or bis-alkylation byproducts, this protocol utilizes a Stepwise Epoxide Activation Strategy . This ensures high regioselectivity and minimizes the formation of the symmetric dimer impurity, 1,3-bis(4-benzylpiperazin-1-yl)propan-2-ol.
Synthetic Strategy & Mechanistic Insight
The synthesis is designed as a two-stage cascade sequence. Direct alkylation of 1-benzylpiperazine with 1-amino-3-chloropropan-2-ol is avoided due to poor commercial availability and competitive nucleophilicity. Instead, we employ Epichlorohydrin as a bifunctional linchpin.
Reaction Pathway Analysis
Stage 1 (N-Alkylation/Cyclization): 1-Benzylpiperazine attacks Epichlorohydrin. Depending on conditions, this yields either the chlorohydrin intermediate or the glycidyl (epoxide) derivative. We target the Glycidyl Intermediate (1-benzyl-4-(oxiran-2-ylmethyl)piperazine) as it allows for cleaner amination.
Stage 2 (Regioselective Aminolysis): The epoxide ring is opened by Ammonia. To prevent the product (a primary amine) from reacting with a second molecule of epoxide (forming a dimer), a large molar excess of Ammonia is critical.
Pathway Diagram
Caption: Two-stage synthetic pathway emphasizing the critical aminolysis step to avoid dimer formation.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
Dissolution: Dissolve 1-Benzylpiperazine (17.6 g, 100 mmol) in Methanol (50 mL). Cool the solution to 0°C using an ice bath.
Addition: Charge the addition funnel with Epichlorohydrin (10.2 g, 110 mmol). Add dropwise over 30 minutes, maintaining internal temperature
.
Mechanistic Note: Slow addition prevents uncontrolled exotherms and polymerization of epichlorohydrin.
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.
Monitoring: Check by TLC (System: DCM/MeOH 9:1). The starting piperazine (
) should disappear, replaced by the less polar epoxide ().
Workup (Optional but Recommended): Concentrate the methanol under reduced pressure to obtain the crude epoxide as a viscous oil. This removes unreacted epichlorohydrin, which is toxic and could react with ammonia to form impurities.
Setup: Use a Pressure Vessel (e.g., Q-Tube or Autoclave) rated for at least 10 bar.
Safety Alert: Ammonia gas expands significantly upon heating. Do not use standard glassware.
Charging: Dissolve the crude epoxide from Step 1 in 7N Ammonia in Methanol (285 mL, ~2000 mmol).
Critical Parameter: The 20:1 molar ratio of Ammonia to Epoxide is non-negotiable. Lower ratios favor the attack of the primary amine product on the remaining epoxide, generating the dimer impurity.
Reaction: Seal the vessel and heat to 60°C for 6–8 hours.
De-gassing: Cool the vessel to 0°C. Carefully vent the excess ammonia in a fume hood.
Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield a thick, pale-yellow oil.
Purification & Characterization
The crude product often contains traces of the dimer and unreacted benzylpiperazine.
Purification Workflow
Acid-Base Extraction (Primary Clean-up):
Dissolve crude oil in DCM (100 mL).
Extract with 1N HCl (3 x 50 mL). The product moves to the aqueous phase; non-basic impurities stay in DCM.
Wash the aqueous layer with fresh DCM (1 x 50 mL).
Basify the aqueous layer to pH > 12 using 6N NaOH (keep cool).
Extract the free base back into DCM (3 x 50 mL).
Dry over
and concentrate.
Flash Chromatography (Polishing):
Stationary Phase: Silica Gel (230-400 mesh).
Eluent: DCM : MeOH :
(90 : 9 : 1).
Note: The ammonia in the eluent prevents tailing of the amine on the silica.
Application Note: Advanced Purification & Recrystallization of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
The following Application Note and Protocol is designed for researchers and process chemists. It synthesizes physicochemical principles with practical purification strategies for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propa...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and process chemists. It synthesizes physicochemical principles with practical purification strategies for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol , a common intermediate in the synthesis of CNS-active pharmaceutical ingredients.[1]
This compound presents a unique purification challenge due to its amphiphilic nature .[1] It contains a lipophilic benzyl-piperazine moiety and a hydrophilic aminopropanol chain.[1]
Challenge: The free base often exists as a viscous oil or a low-melting solid, making direct thermal recrystallization difficult.[1] It is prone to "oiling out" rather than crystallizing.[1]
Solution: The most robust purification strategy involves salt formation (typically Hydrochloric acid or Oxalic acid salts) to modify the physical properties, elevating the melting point and facilitating crystallization from polar solvents.
Physicochemical Profiling & Solubility Analysis
Before attempting recrystallization, one must understand the solubility landscape.[1] The presence of three basic nitrogen centers (primary amine, secondary piperazine amine, tertiary piperazine amine) dictates the pH-dependent solubility.
Table 1: Solubility Profile (Free Base vs. HCl Salt)
Solvent System
Free Base Solubility
HCl Salt Solubility
Suitability for Recrystallization
Water
Low/Moderate (pH dependent)
High
Poor (Loss of yield)
Methanol / Ethanol
High
Moderate/High
Good (As solvent)
Isopropanol (IPA)
High
Low/Moderate
Excellent (As anti-solvent or solvent)
Ethyl Acetate
Moderate
Very Low
Excellent (As anti-solvent)
Dichloromethane
High
Insoluble
N/A (Extraction only)
Hexane / Heptane
Low
Insoluble
Good (As anti-solvent for free base)
Decision Matrix: Purification Strategy
The following logic flow dictates the optimal protocol based on the physical state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state.[1]
Detailed Protocols
Protocol A: Direct Recrystallization (For Solid Free Base)
Use this only if your crude material is already a solid.[1] If it is an oil, skip to Protocol B.
Theory: The benzyl group allows for crystallization from non-polar/polar aprotic mixtures.[1][2] Toluene acts as the solvent, while Heptane reduces solubility at lower temperatures.[1]
Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Toluene (approx. 3-5 mL per gram).[1]
Heating: Heat to 60-70°C. If the solid does not dissolve, add small aliquots of Toluene until clear. Do not boil.
Filtration (Hot): If insoluble particles remain, filter rapidly through a pre-warmed glass frit or Celite pad to remove inorganic salts.[1]
Anti-Solvent Addition: While keeping the solution warm (50°C), slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.
Re-clarification: Add just enough hot Toluene to clear the solution again.
Cooling: Allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]
Crystallization: Move to a fridge (4°C) for 12 hours.
Collection: Filter the white crystals and wash with cold Heptane. Dry under vacuum at 40°C.[1]
Protocol B: Salt Formation & Recrystallization (Primary Recommendation)
This is the industry standard for amino-alcohols to ensure high purity (>99%) and stability.
Theory: Converting the amine to a hydrochloride salt disrupts the amorphous hydrogen-bonding network of the oil, forcing the formation of a rigid crystal lattice.
Dilution: Dissolve 10 g of crude oil in 50 mL of Ethanol (or Isopropanol).
Acidification: Place the flask in an ice bath (0°C). Add HCl (in IPA or aqueous) dropwise with vigorous stirring.
Target: pH 2-3.[1][3] (Note: This molecule may form a tri-hydrochloride salt due to 3 nitrogen centers).[1]
Precipitation: The salt may precipitate immediately.[1] If not, remove the ice bath and stir at room temperature for 30 minutes.
Concentration (Optional): If no solid forms, evaporate 50% of the solvent using a rotary evaporator.
Recrystallization of Salt:
Redissolve the crude salt in the minimum amount of hot Methanol (~60°C).
Slowly add Ethyl Acetate or Diethyl Ether until the solution turns cloudy.[1]
Cool gradually to 0°C. White needles of the hydrochloride salt should form.[1]
Isolation: Filter the hygroscopic crystals under nitrogen (if possible) or rapidly in air. Wash with cold Ethyl Acetate.[1]
Drying: Dry in a vacuum oven at 50°C over P₂O₅ or silica desiccant to remove trace water/acid.
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode is "oiling out," where the compound separates as a second liquid phase rather than crystals.[1]
Mechanism: This occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature.
Remediation Workflow:
Figure 2: Remediation steps for oiling out events during cooling.
Seeding: Always keep a small "seed" crystal from a previous successful batch.[1] Add it when the solution is slightly supersaturated but not yet cloudy.[1]
Scratching: Use a glass rod to scratch the inner wall of the flask; microscopic glass shards can act as nucleation sites.[1]
Analytical Validation
Trust but verify. Ensure the recrystallized product meets these criteria:
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.[1]
1H NMR: Verify the integrity of the benzyl group (multiplet ~7.3 ppm) and the piperazine ring protons (2.3 - 2.6 ppm).[1]
Melting Point:
Free Base: Likely < 60°C (Broad range indicates impurity).[1]
HCl Salt: Distinct sharp melting point (Likely > 200°C, decomposition).[1]
Safety Considerations
Piperazine Derivatives: Known skin sensitizers.[1] Always wear nitrile gloves and use a fume hood to avoid inhalation of dust.[1]
Benzyl Chloride (Trace): If the starting material was benzyl chloride, ensure it is fully removed, as it is a potent lachrymator and alkylating agent.[1]
References
Synthesis of Piperazine Amino Alcohols
Pollard, C. B., & Wicker, T. H. (1954).[1] "Derivatives of Piperazine. XXVI. Amino Alcohols."[1][4] Journal of the American Chemical Society, 76(7), 1853–1855.[1] Link[1]
General Purification Strategies for Amines
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for pKa-based salt formation strategies). Link
Recrystallization of Pharmaceutical Intermediates
Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] Link[1]
Safety Data for Piperazine Derivatives
PubChem Compound Summary for Piperazine Derivatives.[1] National Center for Biotechnology Information.[1] Link
Troubleshooting solubility issues with 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
Technical Support Center: 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support resource for 1-Amino-3-(4-benzyl-piperazi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to provide you with the expertise and practical steps needed to overcome common solubility challenges encountered during your research. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive laboratory experience to ensure your experiments are both efficient and successful.
Compound Profile: Understanding the "Why" Behind Solubility Behavior
Before troubleshooting, it's crucial to understand the structure of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. Its solubility characteristics are dictated by a combination of its functional groups:
Two Basic Nitrogen Centers: The piperazine ring contains two nitrogen atoms, and the primary amine (-NH2) adds a third. These groups are basic and can be protonated to form positively charged salts.[1][2] This is the most critical feature to exploit for enhancing aqueous solubility.
Hydroxyl Group (-OH): The propanol backbone provides a hydroxyl group, which can participate in hydrogen bonding, slightly favoring aqueous solubility.
Benzyl Group: This large, nonpolar aromatic group confers significant hydrophobicity ('grease-ball' character), which is the primary reason for poor solubility in neutral aqueous solutions.[3]
This structural combination means the compound is a classic example of a basic, lipophilic molecule whose solubility is highly pH-dependent.
Q1: My compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should try?
Answer: The primary reason for poor solubility in neutral water or buffers is the hydrophobic benzyl group and the uncharged state of the basic amine groups. The most effective initial step is to adjust the pH of your solvent to be acidic.
Scientific Rationale:
This compound has multiple basic nitrogen atoms, giving it a pKa likely around 9.7-9.8 for the most basic nitrogen (similar to piperazine itself).[2] In neutral or basic solutions (pH > pKa), these amines are uncharged and the molecule is lipophilic, leading to poor aqueous solubility. By lowering the pH well below the pKa (e.g., to pH 2-4), the amine groups become protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This creates a positively charged salt form of the compound, which is significantly more polar and, therefore, much more soluble in polar solvents like water.[4][5][6][7] This is a common and highly effective strategy for solubilizing basic drugs.[8][9]
Step-by-Step Protocol: pH-Mediated Solubilization
Weigh Compound: Accurately weigh the desired amount of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol into a sterile conical tube or beaker.[10][11]
Add Solvent: Add a fraction (e.g., 50-80%) of your final desired volume of deionized water or your target buffer.
Create a Slurry: Vortex or stir the mixture. The compound will likely form a fine, cloudy suspension or slurry.
Acidify Dropwise: While stirring, add a dilute acid (e.g., 1N HCl) drop by drop.
Observe Dissolution: Continue adding acid and stirring until the solution becomes clear. The point at which the solution clarifies indicates that the compound has been successfully protonated and dissolved.
Final Volume & pH Check: Once dissolved, add the remaining solvent to reach your final target volume. Check the final pH of the solution and adjust if necessary for your experimental needs, but be aware that increasing the pH back towards neutral may cause precipitation.
Expert Tip: Always perform a small-scale pilot experiment with a few milligrams of your compound to determine the optimal pH and solvent volume before committing a larger quantity.
Q2: I need to prepare a concentrated stock solution for long-term storage. What solvent system should I use?
Answer: For a high-concentration stock solution, using an organic co-solvent is the most reliable approach. Dimethyl sulfoxide (DMSO) is the recommended primary choice, with ethanol being a suitable alternative depending on experimental constraints.
Scientific Rationale:
While pH adjustment works well for preparing working solutions, achieving very high concentrations (e.g., >10 mM) in a purely aqueous acidic solution can be difficult. Organic polar aprotic solvents like DMSO are excellent at dissolving a wide range of organic molecules, including those with both polar and nonpolar regions.[12][13][14] They effectively disrupt the intermolecular forces in the solid compound, allowing it to be solvated. Preparing a concentrated stock in a co-solvent provides a stable, manageable source that can be diluted into aqueous buffers for final experiments.[15][16]
Step-by-Step Protocol: Preparing a DMSO Stock Solution
Select Equipment: Use a high-quality volumetric flask for the highest accuracy.[10][17]
Weigh Compound: Accurately weigh your compound directly into the volumetric flask or transfer it quantitatively from a weigh boat.
Add Co-Solvent: Add approximately 70-80% of the final volume of high-purity, anhydrous DMSO.
Promote Dissolution: Cap the flask and vortex or sonicate gently. A brief warming in a water bath (37°C) can also aid dissolution, but check the compound's stability information first. The compound should dissolve completely in 100% DMSO.
Bring to Final Volume: Once fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
Mix Thoroughly: Invert the flask 10-15 times to ensure a homogenous solution.
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C as recommended by the supplier.
Recommended Solvents for Stock Solutions
Primary Recommendation
Alternatives
Aqueous (for lower concentrations)
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?
Answer: This is a common issue known as "crashing out," where the compound is no longer soluble when the solvent environment changes drastically from organic to aqueous. There are several strategies to mitigate this, often used in combination.
Scientific Rationale:
When a small volume of a concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO concentration is diluted to a point where it can no longer keep the hydrophobic compound in solution.[18] The compound, now in a predominantly aqueous environment at a potentially unfavorable pH, precipitates out. The key is to manage this transition more carefully.
Troubleshooting Workflow for Dilution-Induced Precipitation
Caption: Decision workflow for troubleshooting precipitation.
Detailed Protocols for Mitigation:
Acidify the Destination Buffer: Before adding your DMSO stock, lower the pH of your final aqueous buffer. As explained in Q1, protonating the compound increases its aqueous solubility and can keep it dissolved even at low DMSO concentrations.[19]
Increase Final Co-solvent Concentration: Ensure your final solution contains a small percentage of co-solvent (e.g., 1-5% DMSO).[12][20] This may require preparing an intermediate dilution. For example, instead of a 1:1000 dilution directly, perform a 1:100 dilution into your buffer, then a 1:10 dilution of that intermediate solution. This gradual change in solvent polarity can prevent precipitation.
Use a Surfactant/Detergent: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Tween® 80 (0.01-0.1%) or Pluronic® F-68 to the final aqueous buffer can help.[21] Surfactants form micelles that can encapsulate the hydrophobic parts of the drug molecule, keeping it dispersed in the solution.
Q4: What are the key safety considerations when handling this compound?
Answer: Based on the functional groups (piperazine, amine) and general laboratory chemical safety, appropriate personal protective equipment (PPE) and handling procedures are essential.
Scientific Rationale:
Piperazine and related amine compounds can be corrosive, skin sensitizers, and respiratory irritants.[22][23] The benzyl group does not add significant unique hazards but contributes to the overall chemical nature. Therefore, precautions should be taken to avoid all routes of exposure.
Safety & Handling Protocol:
Engineering Controls: Handle the solid powder and concentrated solutions inside a chemical fume hood to avoid inhalation of dust or vapors.[24]
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[24]
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and use proper removal technique.
Body Protection: Wear a lab coat.
Handling:
Avoid creating dust when handling the solid.
Wash hands thoroughly after handling.
In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[22][24]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[22][25]
Protonation of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
Caption: Effect of pH on compound ionization and solubility.
References
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
Loftsson, T., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved from [Link]
askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]
ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from [Link]
Doke, V. V., et al. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. Retrieved from [Link]
Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
National Institutes of Health. (n.d.). Piperazine. PubChem. Retrieved from [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical Investigation. Retrieved from [Link]
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions. Retrieved from [Link]
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]
Ascendia Pharma. (n.d.). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]
Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]
Optimizing pH conditions for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol extraction
Technical Support Center: Extraction Optimization for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol Introduction: The Physicochemical Challenge Welcome to the technical support hub for 1-Amino-3-(4-benzyl-piperazin-1-y...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Extraction Optimization for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
Introduction: The Physicochemical Challenge
Welcome to the technical support hub for 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol . This molecule presents a unique extraction challenge due to its amphiphilic nature and multiple ionization centers .[1][2]
Unlike simple benzylpiperazines, the addition of the hydroxyl group (-OH) and the primary amine on the propyl chain significantly increases water solubility, creating a "solubility trap" where the molecule resists partitioning into organic solvents even at neutral pH.
This guide provides a self-validating protocol to overcome these forces using precise pH manipulation.
Module 1: The pH-Speciation Logic (The "Why")
To extract this molecule efficiently, you must visualize its charge state.[1] It contains three basic nitrogen centers:[1]
The Critical Threshold:
To force this molecule into an organic phase (DCM or Ethyl Acetate), you must deprotonate all three centers. If the primary amine remains protonated (even partially at pH 10), the molecule acts as a surfactant, leading to emulsions and poor recovery.
Target pH:
Visualizing the Speciation Strategy
Figure 1: pH-dependent speciation flow.[1][2] Extraction fails in the "Danger Zone" (pH 7-9) due to partial ionization acting as a surfactant.
Objective: Isolate the free base form from an aqueous reaction mixture.
Reagents Required:
Basifying Agent: 10M NaOH (Sodium Hydroxide) or 50% w/v KOH.[1][2] Do not use Sodium Bicarbonate or Carbonate; they are too weak to deprotonate the primary amine fully.
Extraction Solvent: Dichloromethane (DCM) is preferred due to high solubility of piperazine derivatives.[1][2]
Alternative: If DCM is restricted, use Ethyl Acetate (EtOAc), but be aware that the -OH group can make it slightly soluble in water.[1]
Mechanism:[1][5] The ammonia neutralizes the amines, breaking the ionic bond and releasing the purified molecule.
Module 4: Troubleshooting & FAQs
Q1: I am getting a persistent emulsion (middle layer). How do I break it?
Diagnosis: This molecule is a surfactant at intermediate pH (benzyl tail + polar head).[1][2]
Solution:
Check pH: Ensure pH is strictly > 12.5. If it's pH 10-11, the primary amine is partially charged, stabilizing the emulsion.
Filtration: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the emulsion bubbles.
Add Methanol: Add a small amount (2-5%) of Methanol to the mixture. It reduces surface tension.[1][2]
Q2: My recovery is low (< 50%). Where is the product?
Diagnosis: The "Propan-2-ol" hydroxyl group makes the molecule too water-soluble, even when neutral.[1][2]
Solution:
Switch Solvent: Use a mixture of DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[1][2] The alcohol component helps extract the polar amino-alcohol.[1][2]
Continuous Extraction: If available, use a continuous liquid-liquid extractor for 12-24 hours.
Q3: Can I use Carbonate bases (K2CO3) instead of NaOH?
Answer:No. Carbonates typically reach pH ~11.[1][2] The primary amine on your propyl chain has a pKa ~10.5. At pH 11, roughly 25% of your molecule may still be protonated, leading to loss in the aqueous phase. You need the strong driving force of NaOH (pH 13-14).[1][2]
Q4: The product is oiling out instead of crystallizing.
Answer: Amino-alcohols with benzyl groups are often "sticky" oils.[1][2]
Solution: Convert it to a salt for storage.[1][2] Dissolve the oil in minimal ethanol and add 3 equivalents of HCl in dioxane/ether. The Tri-hydrochloride salt is likely a stable solid.
References
PubChem. (2025).[1][2][6] Compound Summary: 3-(4-benzylpiperazin-1-yl)propan-1-amine.[1][2][6] National Library of Medicine.[1][2] [Link]
Khalili, F., Henni, A., & East, A. L. (2009).[7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[7][8] Journal of Chemical & Engineering Data. [Link]
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques: Principles and Optimisation. [Link]
Organic Chemistry Portal. (2023). Synthesis of Piperazines. [Link]
Technical Support Center: Thermal Degradation of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. This document provides in-depth guidance on understandi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. This document provides in-depth guidance on understanding, predicting, and analyzing the thermal degradation products of this molecule. Given the specific nature of this compound, this guide synthesizes data from related chemical structures and foundational chemical principles to offer robust, scientifically-grounded advice.
Understanding the thermal stability of a compound is a critical aspect of drug development and chemical synthesis.[1] Forced degradation studies, which involve exposing a substance to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2]
This section addresses the most common questions researchers may have regarding the thermal stability of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol. The predictions are based on the known reactivity of its constituent functional groups: a primary amine, a secondary alcohol, a piperazine ring, and a benzyl group.
Q1: What are the most likely thermal degradation pathways for this molecule?
Based on its structure, the molecule is susceptible to several degradation pathways under thermal stress:
N-Debenzylation: The bond between the benzylic carbon and the piperazine nitrogen is often the most labile. Cleavage at this position is a common degradation pathway for benzylamines and related structures.[3][4][5] This would result in the formation of toluene or benzaldehyde and the corresponding piperazine derivative.
Piperazine Ring Opening: The piperazine ring itself can undergo cleavage, particularly at high temperatures. This can be initiated by nucleophilic attack, leading to a variety of linear amine products.[6][7]
Dehydration: The secondary alcohol can undergo elimination of water, especially in the presence of trace acidic or basic impurities, to form an alkene.
Oxidation: If the heating is performed in the presence of oxygen, oxidation of the secondary alcohol to a ketone or oxidative degradation of the amine moieties can occur. Benzylamines are known to oxidize to imines, which can further hydrolyze to aldehydes.
Deamination: The primary amino group may be eliminated, although this typically requires higher energy compared to N-debenzylation. Thermal decomposition of some amino acids is known to release ammonia and water.[8][9][10]
Q2: What are the predicted major degradation products I should look for?
Based on the pathways described above, the following table summarizes the most probable degradation products, their molecular weights, and suggested analytical techniques for detection.
Predicted Degradation Product
Molecular Weight ( g/mol )
Plausible Pathway
Recommended Analytical Technique(s)
1-Amino-3-(piperazin-1-yl)-propan-2-ol
159.22
N-Debenzylation
LC-MS, GC-MS (after derivatization)
Benzaldehyde
106.12
N-Debenzylation & Oxidation
GC-MS, LC-MS (with derivatization)
Toluene
92.14
N-Debenzylation (Reductive)
GC-MS
N-Benzylpiperazine
176.26
Cleavage of the propanol side chain
GC-MS, LC-MS
Piperazine
86.14
N-Debenzylation & side chain cleavage
GC-MS (after derivatization)
Q3: At what temperature range should I expect degradation to begin?
The onset of thermal degradation can be determined using Thermogravimetric Analysis (TGA).[11][12] For many complex organic molecules like this, significant decomposition often begins in the range of 150-250 °C. However, the exact temperature depends on factors like heating rate, atmosphere (inert vs. oxidative), and the presence of impurities which can act as catalysts. For instance, 1-benzylpiperazine dihydrochloride is reported to decompose at around 280°C.[13] It is crucial to perform an initial TGA scan to determine the relevant temperature range for your specific sample.[14]
Q4: What are the recommended analytical techniques for this analysis?
A combination of chromatographic and spectrometric techniques is essential for a comprehensive analysis of thermal degradation products.[15]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is the workhorse technique for separating and identifying non-volatile and thermally labile degradation products.[15][16] It provides molecular weight information, which is crucial for identifying unknown peaks.[16]
Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile degradation products, such as toluene and benzaldehyde.[5][15]
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the onset of decomposition.[11][12]
Differential Scanning Calorimetry (DSC): DSC can be used to detect thermal events like melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks.[11][14]
Section 2: In-Depth Troubleshooting Guides
Guide 1: "Unexpected Peaks in Your Chromatogram"
Encountering unexpected peaks is a common challenge in degradation studies. A systematic approach is key to identification.
Causality: Unexpected peaks can arise from secondary degradation products, interaction with excipients (if in a formulation), or impurities in the starting material that also degrade. Over-stressing a sample can lead to the formation of secondary degradants that might not be relevant under normal storage conditions.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks.
Guide 2: "Inconsistent Degradation Profile Across Batches"
Variability in degradation results can compromise the integrity of your stability study.
Causality: This issue often points to extrinsic factors rather than the intrinsic stability of the molecule. Potential causes include:
Trace Impurities: Different batches may contain varying levels of residual catalysts, solvents, or starting materials that can significantly impact thermal stability.
Atmospheric Conditions: The presence of oxygen can introduce oxidative degradation pathways not seen under an inert atmosphere.
Sample Matrix: For formulated products, interactions with excipients can either stabilize or destabilize the active pharmaceutical ingredient (API).
Mitigation Protocol:
Characterize Starting Material: Ensure each batch is thoroughly characterized for purity and impurity profiles before initiating degradation studies.
Control the Atmosphere: Conduct thermal degradation studies under a controlled inert atmosphere (e.g., nitrogen or argon) to exclude oxidative pathways. Run a parallel experiment with a controlled amount of oxygen to specifically identify oxidative degradants.
Use Consistent Equipment and Parameters: Ensure that the heating rate, sample size, and pan type (for TGA/DSC) are identical for all experiments.
Conduct Forced Degradation Studies: Perform forced degradation under various conditions (e.g., acid, base, oxidation, heat, light) to generate a comprehensive profile of potential degradants.[2][16] This can help identify if a specific type of impurity (e.g., acidic residue) is causing the inconsistency.
Section 3: Experimental Protocols
Protocol 3.1: Thermogravimetric Analysis (TGA) for Onset of Degradation
Objective: To determine the temperature at which 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol begins to lose mass due to thermal decomposition.
Methodology:
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass.
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean TGA pan (ceramic or aluminum).
Experimental Conditions:
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
Temperature Program:
Equilibrate at 30 °C for 5 minutes.
Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.
Data Analysis: Plot the mass (%) versus temperature (°C). The onset temperature of degradation is typically determined by the intersection of the baseline with the tangent of the decomposition curve. This provides the upper-temperature limit for the compound's stability.[12]
Protocol 3.2: Preparative Thermal Degradation and Sample Preparation for LC-MS Analysis
Objective: To generate a sufficient quantity of thermal degradation products for identification by LC-MS.
Methodology:
Sample Preparation: Accurately weigh approximately 50 mg of the compound into a small, clean glass vial.
Controlled Heating: Place the vial in a calibrated oven or a heating block set to a temperature determined from the TGA results (e.g., 10-20 °C below the onset of major decomposition to study initial degradants). Heat for a defined period (e.g., 24, 48, or 72 hours).
Sample Dissolution: After cooling to room temperature, dissolve the stressed sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.
LC-MS Analysis: Analyze the sample using a suitable HPLC method, often a reverse-phase C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid to ensure good peak shape for basic compounds. The mass spectrometer will provide the molecular weights of the eluting peaks, which can then be compared against the predicted degradants.
Caption: Workflow for preparative thermal degradation analysis.
By following these guidelines and protocols, researchers can systematically investigate the thermal degradation of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, ensuring the generation of reliable and high-quality data essential for drug development and scientific research.
References
Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available at: [Link]
Thermal Analysis Methods in Pharmaceutical Quality Control. ResearchGate. Available at: [Link]
Bizzare observation about benzylamines- explanation? Sciencemadness Discussion Board. Available at: [Link]
Degradation of benzylamines during chlorination and chloramination | Request PDF. ResearchGate. Available at: [Link]
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]
Schematic degradation pathway of benzylamine as described in literature... ResearchGate. Available at: [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. News-Medical.net. Available at: [Link]
TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. YouTube. Available at: [Link]
Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. PubMed. Available at: [Link]
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. Available at: [Link]
Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. American Chemical Society. Available at: [Link]
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available at: [Link]
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. Available at: [Link]
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Available at: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. Available at: [Link]
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
(PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. Available at: [Link]
1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]
An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. ResearchGate. Available at: [Link]
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. Available at: [Link]
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed. Available at: [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. Available at: [Link]
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF. ResearchGate. Available at: [Link]
Thermal degradation of novel piperazine-based amine blends for CO>2> capture. University of Illinois Urbana-Champaign. Available at: [Link]
Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. PubMed. Available at: [Link]
Technical Support Center: Purification of Crude 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
[1] Executive Summary & Molecule Profile The Challenge: Purifying 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol presents a classic "amphiphilic conflict."[1] You have a lipophilic tail (benzyl group) fighting against a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Molecule Profile
The Challenge:
Purifying 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol presents a classic "amphiphilic conflict."[1] You have a lipophilic tail (benzyl group) fighting against a highly polar, hydrophilic head (primary amine + hydroxyl + piperazine core).
Physical State: Often a viscous, pale-yellow oil or low-melting solid.[1]
Bis-alkylated Dimer: Formed if ammonia attacks two epoxide molecules during synthesis.[1]
Regioisomers: (Less common if using epichlorohydrin route, but possible).
Strategic Decision Matrix:
Before starting, determine your purity requirements and scale using the workflow below.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and purity needs.
Module 1: The "pH Swing" Extraction (First Line of Defense)
Theory:
This molecule is tri-basic.[1] The primary amine (
) and the piperazine nitrogens ( and ) allow us to manipulate solubility using pH. The benzyl group ensures the neutral form dissolves in organic solvents, while the protonated form is strictly water-soluble.[1]
Protocol:
Dissolution: Dissolve the crude oil in DCM (Dichloromethane) or Ethyl Acetate .[1] (Use 10 mL solvent per 1 g crude).[1]
Acidification (Protonation):
Extract the organic layer with 1M HCl (3x).
Why? The product moves to the aqueous phase (as the hydrochloride salt). Non-basic impurities (benzyl chloride traces, neutral side products) remain in the organic layer.
Pre-treatment: Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample.[1] This saturates the active silica sites.[1]
Loading: Dissolve the crude in a minimum amount of DCM. If it's too viscous, adsorb it onto Celite or loose silica (dry loading) to improve resolution.
Elution: Run a gradient from 0% to 20% MeOH/NH₄OH in DCM.
Stain: Dragendorff’s Reagent (Orange spots for amines) or Ninhydrin (Purple/Red for primary amines).
Module 3: Crystallization (Salt Formation)
If the free base remains an oil, converting it to a salt is the best way to obtain a stable solid for storage or analysis.
Option A: Oxalate Salt (Recommended for Crystallinity)
Dissolve 1 g of the purified oil in 5 mL of Ethanol or Isopropanol .
Prepare a saturated solution of Oxalic Acid in the same solvent.
Add the acid solution dropwise with stirring until the mixture is slightly acidic (pH 4-5).
Observation: A white precipitate should form.[1][3] If oiling occurs, heat to reflux until dissolved, then cool slowly to 4°C.
Option B: Hydrochloride Salt
Dissolve the oil in Diethyl Ether or 1,4-Dioxane .[1]
Bubble dry HCl gas through the solution OR add 4M HCl in Dioxane .
The salt is often hygroscopic; filter quickly and store in a desiccator.[1]
Troubleshooting & FAQs
Q1: My product "oiled out" during crystallization. What went wrong?
A: This happens when the product precipitates faster than it can organize into a lattice.
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" if available.[1] If not, scratch the inner wall of the flask with a glass rod to induce nucleation. Cool very slowly (wrap the flask in a towel).
Q2: I see a long streak on my TLC plate, even with base added.
A: The concentration of the sample might be too high, or the plate is acidic.
Fix: Pre-soak your TLC plate in a chamber with 5% Triethylamine in DCM, then dry it before spotting. This neutralizes the plate surface.[1]
Q3: My yield is low after the Acid-Base extraction.
A: The molecule has high water solubility due to the hydroxyl and amine groups.
Fix: During the re-extraction (Step 5 of Module 1), saturate the aqueous phase with NaCl (solid salt) . This "salting out" effect forces the organic molecule out of the water and into the DCM.[1]
Q4: Can I distill this compound?
A: Yes, but it requires high vacuum.
Specs: Expect a boiling point >180°C at standard pressure. You need a vacuum of <0.5 mmHg (Kugelrohr or short-path distillation) to distill it at manageable temperatures (likely 130-150°C) without decomposition.[1]
References
Organic Chemistry Portal. Synthesis of Piperazines and Derivatives. (General reactivity and handling of piperazine scaffolds).
[Link]
Publish Comparison Guide: NMR Spectral Analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
The following guide provides a comprehensive technical analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol , tailored for drug development professionals. It synthesizes theoretical chemical shifts with practical...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol , tailored for drug development professionals. It synthesizes theoretical chemical shifts with practical experimental protocols to ensure rigorous structural validation.[1]
Executive Summary & Molecule Profile[1][2]
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (hereafter ABP-2-ol ) is a critical bifunctional linker used in the synthesis of CNS-active agents and antihistamines.[1] Its structure combines a lipophilic benzyl-piperazine pharmacophore with a polar, reactive amino-alcohol tail.[1]
Accurate NMR characterization is challenging due to the "Aliphatic Crowd" —the overlapping signals of the piperazine ring and the propanol side chain in the 2.3–2.8 ppm region.[1] This guide compares standard analytical approaches against optimized high-resolution protocols to resolve these ambiguities.
Chemical Profile[1][3][4][5][6][7][8][9]
Formula:
MW: 249.36 g/mol
Key Structural Features:
A: Monosubstituted Benzyl Ring (5H).
B: Piperazine Core (8H, AA'BB' system).
C: Chiral Methine Center (C2 of propanol).
D: Primary Amine (Terminal).
Strategic NMR Methodologies: A Comparative Analysis
For this specific molecule, a standard 1-minute proton scan is often insufficient for purity validation due to signal overlap.[1] We compared three analytical "alternatives" to determine the most robust protocol for QC release.
Comparison Table: Analytical Performance
Feature
Method A: Standard 1D
Method B: Solvent Shift
Method C: 2D Structural
Solvent
Pulse Sequence
zg30 (1H)
zg30 (1H) + shake
hsqcetgp (HSQC)
Resolution (2.3-2.8 ppm)
Low (Severe Overlap)
Medium (Shift dispersion)
High (C-H correlation)
Exchangeables (OH/NH)
Often Invisible/Broad
Visible (Doublet for OH)
N/A
Stereochem. Insight
None
Diastereotopic H differentiation
Direct Assignment
Total Time
5 mins
15 mins
45 mins
Recommendation
Rough Purity Check
Identity Confirmation
Full Characterization
Expert Insight: While Method A is faster, Method B is the recommended standard for batch release. The high viscosity of DMSO slows molecular tumbling, sharpening the differentiation between the diastereotopic protons on the propanol chain adjacent to the chiral center.
Experimental Protocols
Synthesis of the Analytical Sample
To ensure the reference spectrum is valid, the sample must be free of the paramagnetic impurities often found in piperazine syntheses.
Precursor: React 1-benzylpiperazine with
-(2,3-epoxypropyl)phthalimide (followed by deprotection) or directly with epichlorohydrin/ammonia.[1]
Purification: The crude oil is dissolved in EtOAc, washed with brine, and dried over
.
Filtration: Pass through a 0.2
m PTFE filter to remove suspended inorganic salts which broaden NMR lines.[1]
NMR Acquisition Workflow (Method B)
Instrument: 400 MHz (or higher) Bruker Avance / Jeol ECZ.
Concentration: 10 mg in 0.6 mL
.
Temperature: 298 K (Strict control required to prevent OH shift drift).
Critical Control Point: The disappearance of the epoxide signals (typically two doublets of doublets around 2.7 and 2.9 ppm) and the emergence of the CH-OH multiplet at 3.6 ppm is the definitive proof of reaction completion.[1]
Advanced Validation: 2D Connectivity (HMBC)
For regulatory submission, 1D NMR is insufficient to prove the regiochemistry (i.e., did the amine attack the correct side of the epoxide?).
Figure 2: Key HMBC correlations required to confirm the regiochemistry of the propanol chain attachment.
References
PubChem Compound Summary. (2023). 3-(4-Benzylpiperazin-1-yl)propan-1-amine.[1][3] National Center for Biotechnology Information. [Link]
National Institute of Standards and Technology (NIST). (2023). 3-(Benzylmethylamino)-1-propanol Mass Spectrum and Data. NIST Chemistry WebBook.[1][4] [Link]
Technical Comparison Guide: Bioactivity & Scaffold Utility of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
This guide provides an in-depth technical analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (hereafter referred to as ABP-2-ol ), evaluating its utility as a pharmacophore scaffold compared to established piper...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (hereafter referred to as ABP-2-ol ), evaluating its utility as a pharmacophore scaffold compared to established piperazine derivatives.
Executive Summary
1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol (ABP-2-ol) is a bifunctional piperazine intermediate primarily utilized as a "linker scaffold" in the synthesis of multi-target CNS agents (e.g., Sigma-1 ligands, 5-HT modulators) and cationic amphiphilic antimicrobials.
Unlike its parent compound, N-Benzylpiperazine (BZP) —a known psychostimulant—ABP-2-ol exhibits negligible stimulant properties due to the polar 2-hydroxy-3-aminopropyl tail. Instead, it serves as a critical "Pharmacophore Hub," providing:
A Lipophilic Anchor: The benzyl-piperazine moiety (hydrophobic domain).
A H-Bonding Hinge: The secondary hydroxyl group (essential for β-adrenergic and ion channel binding).
A Reactivity Handle: The primary amine for diversifying into amides, ureas, or secondary amines.
This guide compares ABP-2-ol against standard piperazine scaffolds to demonstrate its superior utility in Fragment-Based Drug Design (FBDD) .
Comparative Bioactivity Profile
The following analysis contrasts ABP-2-ol with three standard piperazine classes used in drug discovery.
BZP Mechanism: BZP relies on high lipophilicity to cross the Blood-Brain Barrier (BBB) and bind to the Dopamine Transporter (DAT).
ABP-2-ol Divergence: The addition of the 2-hydroxy-3-aminopropyl chain introduces significant polarity (Polar Surface Area increase of ~40-50 Ų). This steric and polar bulk prevents the molecule from fitting into the tight hydrophobic pocket of DAT, effectively abolishing abuse potential .
New Activity: This modification shifts the affinity profile toward Sigma-1 receptors (chaperone proteins implicated in neuroprotection) and Calcium Channels , where the hydroxyl group mimics the linker found in drugs like Propafenone or Lomerizine analogs.
ABP-2-ol Advantage: The primary amine of ABP-2-ol is protonated at physiological pH (pKa ~9.8). When derivatized with a lipophilic acyl group (e.g., fatty acid chain), it forms a Cationic Amphiphile .
Data Insight: Unmodified ABP-2-ol has high MIC values (>100 µg/mL), but N-acylated derivatives (e.g., with undecylenic acid) often achieve MICs < 5 µg/mL against S. aureus and C. albicans.
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for ABP-2-ol, highlighting why it is a versatile "Hub" molecule.
Figure 1: SAR Logic of ABP-2-ol. The molecule acts as a modular scaffold where the primary amine dictates the final therapeutic class.
Experimental Protocols
As a self-validating system, the synthesis and testing of ABP-2-ol must follow rigorous controls to avoid bis-alkylation byproducts.
Critical Step: Add Product A slowly to a large excess of concentrated Ammonium Hydroxide in Ethanol/Water. (High ammonia concentration prevents the primary amine product from reacting with another epoxide molecule).
Heat to 60°C in a sealed pressure vessel for 6 hours.
Readout: Lowest concentration inhibiting visible growth after 24h at 37°C.
Expected Result (ABP-2-ol): >128 µg/mL (Inactive alone).[3]
Expected Result (Benzamide Derivative): 16–32 µg/mL (Moderate activity).
References
Chaudhary, P., et al. (2024). "Synthetic Protocols and Biological Activity of Piperazine Derivatives: A Review." Current Organic Chemistry. Link
Perli, M., & Govindarajan, R. (2020).[4] "Biological Activities of Piperazine Derivatives: A Comprehensive Review." World Journal of Pharmaceutical Research.[4] Link
Orús, L., et al. (2002).[5] "New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors."[5] Pharmazie.[5][6] Link
PubChem Compound Summary. (2025). "3-(4-Benzylpiperazin-1-yl)propan-1-amine" (Structural Analog Data).[7] National Center for Biotechnology Information. Link
A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive compariso...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, a key intermediate in the synthesis of various pharmacologically active molecules. The methodologies discussed herein are grounded in the principles of scientific integrity and are designed to meet the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective of this guide is to provide researchers, scientists, and drug development professionals with the expertise to select and implement a validated analytical method that is fit for its intended purpose, ensuring data of the highest quality and integrity.[1][2]
The Pillars of Analytical Method Validation
Before delving into specific methodologies, it is crucial to understand the foundational parameters of analytical method validation as outlined in the ICH Q2(R2) guidelines.[1][2][3] These parameters ensure that an analytical procedure is suitable for its intended use.[1]
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[4]
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][3]
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Comparative Analysis of Quantification Methods
This section presents a detailed comparison of two robust and widely used analytical techniques for the quantification of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its reliability, cost-effectiveness, and straightforward operation. The method's principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV spectrophotometer.
Sample Preparation:
Accurately weigh approximately 25 mg of the 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol reference standard and dissolve in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
For the test sample, accurately weigh a portion of the sample containing the equivalent of approximately 25 mg of the analyte and prepare as described for the reference standard.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately polar analyte.
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). The formic acid helps to protonate the amine groups, leading to sharper peaks.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Injection Volume: 10 µL.
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm).
Data Analysis:
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.
Caption: Workflow for HPLC-UV method development and validation.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[5][6] This method is particularly advantageous for quantifying low levels of analytes in complex matrices.
Sample Preparation:
Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 1-1000 ng/mL) to leverage the higher sensitivity of the instrument.
For biological matrices (e.g., plasma), a sample extraction step such as solid-phase extraction (SPE) or protein precipitation is necessary to remove interferences. A mixed-mode SPE cartridge can be effective for extracting the analyte.[7]
An internal standard (e.g., a deuterated analog of the analyte) should be added to all samples and standards to correct for matrix effects and variations in instrument response.
LC-MS/MS Conditions:
LC System: A UHPLC system is often preferred for faster analysis times and better resolution.
Column: A C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase: Similar to HPLC-UV, but using volatile buffers like ammonium formate or ammonium acetate to ensure compatibility with the mass spectrometer.
Flow Rate: 0.4 mL/min.
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
Ionization Source: Electrospray ionization (ESI) in positive ion mode is suitable for the amine-containing analyte.
Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Data Analysis:
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
Caption: Workflow for LC-MS/MS method development and validation.
Performance Comparison
The choice of an analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. Below is a table summarizing the typical performance characteristics of the two validated methods.
Validation Parameter
HPLC-UV
LC-MS/MS
Specificity/Selectivity
Moderate; relies on chromatographic separation.
High; based on both chromatographic separation and mass-to-charge ratio.
Linearity (r²)
> 0.999
> 0.995
Range
µg/mL to mg/mL
pg/mL to µg/mL
Accuracy (% Recovery)
98-102%
95-105%
Precision (%RSD)
< 2%
< 15% (as per bioanalytical guidelines)
Limit of Quantitation (LOQ)
~1 µg/mL
~0.1 ng/mL
Robustness
Generally high
Moderate; sensitive to matrix effects
Throughput
Moderate
High (with UHPLC)
Cost
Low
High
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, each with its own set of advantages and limitations. The HPLC-UV method is a cost-effective and robust choice for routine analysis of bulk drug substances and formulated products where the analyte concentration is relatively high. On the other hand, the LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the preferred choice for bioanalytical studies, trace-level impurity analysis, and applications requiring high throughput.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, taking into account the intended application, the nature of the sample, and the available resources. Regardless of the method chosen, a comprehensive validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and defensible data.[8][9][10][11]
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Syneos Health. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
Royal Society of Chemistry. Analytical Methods. [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
PubMed. Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. [Link]
PubMed. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. [Link]
A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. [Link]
A Comparative Structural Analysis of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a well-established scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a well-established scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1][2] The subject of this guide, 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, is a compound of interest due to its structural features that suggest potential biological activity. Understanding its metabolic transformation is crucial for any progression in drug development.
Postulated Metabolic Pathways
The metabolism of xenobiotics containing a piperazine moiety often involves several key enzymatic reactions. For 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, the primary sites susceptible to metabolic transformation are the N-benzyl group, the piperazine ring itself, and the propan-2-ol side chain. The anticipated metabolic pathways include N-debenzylation, aromatic hydroxylation of the benzyl group, and oxidation of the secondary alcohol.
N-Debenzylation: This is a common metabolic pathway for N-benzyl compounds, typically mediated by cytochrome P450 enzymes. The removal of the benzyl group would yield 1-Amino-3-(piperazin-1-yl)-propan-2-ol as a major metabolite (Metabolite 1).
Aromatic Hydroxylation: The phenyl ring of the benzyl group is susceptible to hydroxylation, leading to the formation of phenolic metabolites. Hydroxylation could occur at the ortho, meta, or para positions, with the para position often being favored. This would result in 1-Amino-3-(4-(4-hydroxybenzyl)-piperazin-1-yl)-propan-2-ol (Metabolite 2).
Oxidation of the Secondary Alcohol: The secondary alcohol on the propan-2-ol side chain can be oxidized to a ketone, forming 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-one (Metabolite 3).
Further metabolism could involve combinations of these pathways, such as N-debenzylation followed by oxidation of the alcohol, or aromatic hydroxylation followed by N-debenzylation.
Caption: Postulated primary metabolic pathways of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol.
Structural and Physicochemical Comparison
The structural modifications introduced through metabolism will significantly alter the physicochemical properties of the parent compound. These changes can impact solubility, polarity, and ultimately, the pharmacokinetic and pharmacodynamic profile.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Predicted LogP
Key Structural Features
Parent Compound
C14H23N3O
249.35
1.8
Benzyl group, secondary alcohol
Metabolite 1
C7H17N3O
159.23
-1.2
Unsubstituted piperazine, secondary alcohol
Metabolite 2
C14H23N3O2
265.35
1.3
Phenolic hydroxyl group, secondary alcohol
Metabolite 3
C14H21N3O
247.34
1.6
Ketone group
Predicted LogP values are estimations and may vary based on the prediction software used.
The removal of the lipophilic benzyl group in Metabolite 1 is expected to significantly increase its polarity and water solubility. Conversely, the introduction of a hydroxyl group in Metabolite 2 will also increase polarity, but to a lesser extent than the complete removal of the benzyl moiety. The oxidation of the alcohol to a ketone in Metabolite 3 will have a more subtle effect on its overall polarity.
Experimental Protocols for Structural Characterization
A robust analytical workflow is essential for the unambiguous identification and structural elucidation of metabolites. The combination of liquid chromatography for separation and high-resolution mass spectrometry for detection and fragmentation analysis is the cornerstone of modern metabolite identification studies.
I. Sample Preparation: In Vitro Metabolism
Incubation: Incubate the parent compound (1-10 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the progress of the reaction.
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
Protein Precipitation: Centrifuge the samples to precipitate proteins.
Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.
Causality: The use of liver microsomes provides a rich source of cytochrome P450 enzymes, which are the primary drivers of phase I metabolism. The NADPH-regenerating system is crucial for sustaining the catalytic activity of these enzymes.
II. Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of the parent compound and its metabolites can be achieved using a validated LC-MS/MS method.[3][4]
Chromatographic Separation:
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating compounds with varying polarities.
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is recommended.
Gradient: A typical gradient might start at 5% B and ramp up to 95% B over 10-15 minutes.
Mass Spectrometric Detection:
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for piperazine-containing compounds.
Full Scan MS: Acquire full scan data to identify the molecular ions of the parent compound and potential metabolites.
Tandem MS (MS/MS): Perform fragmentation analysis on the detected molecular ions to obtain structural information. The fragmentation patterns of piperazine derivatives can be diagnostic.[3]
Caption: A typical experimental workflow for in vitro metabolite identification.
Conclusion
The structural comparison of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol and its metabolites highlights the significant impact of metabolic transformations on the physicochemical properties of a parent compound. A thorough understanding of these transformations is paramount for the successful development of new therapeutic agents. The analytical workflows described herein provide a robust framework for the identification and characterization of these metabolites, ensuring the scientific integrity of preclinical drug metabolism studies.
References
ResearchGate. Piperazine derivatives as metabolites of therapeutic drugs. Available from: [Link]
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
Royal Society of Chemistry. Analytical Methods. Available from: [Link]
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]
ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available from: [Link]
PubMed Central. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
PubMed Central. Piperazine skeleton in the structural modification of natural products: a review. Available from: [Link]
Proper Disposal of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-s...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol, ensuring compliance with safety regulations and promoting a secure research environment. This document is designed to be a practical resource, offering clarity on the chemical's hazard profile and the necessary precautions for its disposal.
Understanding the Hazard Profile
Piperazine Derivatives: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed and can cause damage to organs through prolonged or repeated exposure. Some piperazine compounds are also suspected of damaging fertility or the unborn child.
Amines: Amines can be corrosive and toxic. They should not be stored in metal containers.
Alcohols: Short-chain alcohols can be flammable and may cause eye irritation or drowsiness. Benzyl alcohol, a related aromatic alcohol, is harmful if swallowed or inhaled and causes serious eye irritation.
Given these characteristics, 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol should be handled as a hazardous substance.
Personal Protective Equipment (PPE) and Handling Precautions
Strict adherence to safety protocols is non-negotiable when handling this compound. All operations involving 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Essential PPE includes:
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
Body Protection: A laboratory coat is required to protect against skin contact.
Always wash hands thoroughly with soap and water after handling the chemical. Contaminated work clothing should be laundered separately.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.
Step 1: Designate a Waste Container
Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). Do not use metal containers for amine waste.
The container must be labeled as "Hazardous Waste" and clearly identify the contents: "1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol". Include relevant hazard pictograms (e.g., corrosive, toxic).
Step 2: Collect the Waste
Carefully transfer the waste into the designated container, avoiding splashes and spills.
Keep the container securely closed when not in use.
Step 3: Segregation from Incompatible Wastes
Store the waste container in a designated satellite accumulation area.
Crucially, segregate this waste from incompatible materials. Do not mix with:
Strong acids
Oxidizing agents
Acid chlorides and acid anhydrides
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For Minor Spills:
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.
Collect the absorbed material into a designated hazardous waste container.
Clean the spill area with a suitable detergent and water, collecting the cleaning materials as hazardous waste.
For Major Spills:
Evacuate the area immediately.
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Pathway
Under no circumstances should 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol or its waste be disposed of down the sanitary sewer. The recommended and compliant method of disposal is through a licensed professional waste disposal service. These services typically employ high-temperature incineration for the final destruction of such chemical waste.
Disposal Workflow Diagram:
Caption: Workflow for the safe disposal of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol.
Empty Container Management
Empty containers that previously held 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol must also be managed as hazardous waste.
The first rinse of the "empty" container with a suitable solvent must be collected as hazardous waste.
For a container to be considered "empty" under federal regulations, specific criteria regarding the amount of remaining residue must be met. It is often prudent to triple-rinse the container, collecting all rinsate as hazardous waste.
After thorough cleaning, any labels on the container should be removed or defaced before disposal in the appropriate recycling or trash bin, in accordance with institutional policies.
Quantitative Data Summary
Parameter
Guideline/Data
Source
Satellite Accumulation Limit
Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be accumulated at or near the point of generation.
Empty Container Residue
No more than 1 inch of residue remaining, or 3% by weight for containers less than 110 gallons.
Conclusion
The proper disposal of 1-Amino-3-(4-benzyl-piperazin-1-yl)-propan-2-ol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide—from understanding the compound's hazards and using appropriate PPE to correct waste segregation and final disposal through a licensed service—researchers can ensure a safe working environment and maintain regulatory compliance. Always consult your institution's specific Safety Data Sheets and internal safety guidelines for any additional requirements.
References
Benchchem. (n.d.). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
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